N-(2-methylbenzyl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound like “N-(2-methylbenzyl)butan-2-amine” would likely involve the reaction of an amine with a suitable organic compound. Amines can be synthesized by various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

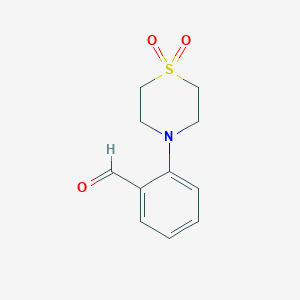

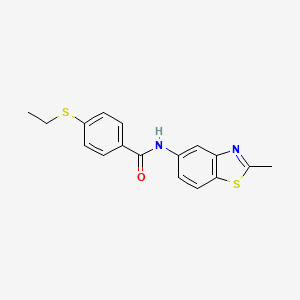

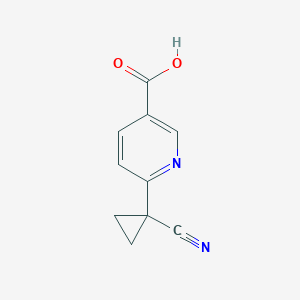

The molecular structure of “N-(2-methylbenzyl)butan-2-amine” can be deduced from its name. It likely contains a butan-2-amine group (a four-carbon chain with an amine group on the second carbon) and a 2-methylbenzyl group (a benzyl group with a methyl group on the second carbon) attached to the nitrogen of the amine .Chemical Reactions Analysis

Amines, including “N-(2-methylbenzyl)butan-2-amine”, can undergo a variety of chemical reactions. They can react with carbonyl compounds to form imines, also known as Schiff bases . They can also react with strong acids to form ammonium salts . The specific reactions that “N-(2-methylbenzyl)butan-2-amine” can undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methylbenzyl)butan-2-amine” would depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The presence of the benzyl group could also influence its properties .Applications De Recherche Scientifique

Environmental Remediation and Wastewater Treatment

N-(2-methylbenzyl)butan-2-amine, due to its structural characteristics, could potentially interact with environmental contaminants. Studies on similar compounds, such as parabens and nitrogen-containing derivatives, have shown that they can act as weak endocrine disrupters and are of interest due to their presence in aquatic environments and potential for biodegradation. For instance, research on parabens, which share functional groups with N-(2-methylbenzyl)butan-2-amine, highlights their occurrence, fate, and behavior in aquatic environments, emphasizing the need for efficient removal techniques from wastewater to mitigate their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Material Science and Polymer Chemistry

The application of nitrogen-containing derivatives from renewable sources like soybean oil demonstrates the potential of N-(2-methylbenzyl)butan-2-amine in the development of novel materials. Such derivatives have been used to produce a range of materials, including surfactants and polymers, indicating the versatility of nitrogen-containing compounds in material science applications (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Adsorption and Chelation for Pollution Control

The interactions of metal ions with chitosan-based sorbents have been extensively reviewed, highlighting the ability of nitrogen-containing groups (such as amines) to adsorb metal cations through chelation. This suggests that compounds like N-(2-methylbenzyl)butan-2-amine could be explored for the decontamination of effluents, recovery of valuable metals, and development of new materials or processes involving metal-loaded chitosan (Guibal, 2004).

Catalysis and Chemical Synthesis

Amine-functionalized materials, including metal-organic frameworks (MOFs), have shown significant promise in catalysis and CO2 capture applications due to the strong interaction between CO2 and basic amino functionalities. The functionalization with amino groups enhances the adsorption capacity and selectivity for CO2, suggesting that N-(2-methylbenzyl)butan-2-amine could be of interest in designing materials for environmental applications and catalysis (Lin, Kong, & Chen, 2016).

Propriétés

IUPAC Name |

N-[(2-methylphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11(3)13-9-12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGHSGWPPGNEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylbenzyl)butan-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)

![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)

![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2675017.png)

![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)